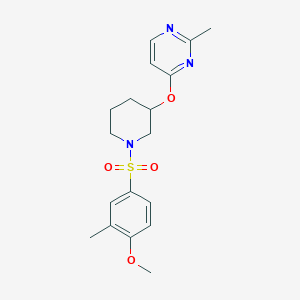

4-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine" is a complex molecule that appears to be related to a family of compounds with potential biological activity. The papers provided discuss various derivatives of piperidine with sulfonyl groups and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These compounds have been studied for their potential antimicrobial activities and interactions with biological receptors .

Synthesis Analysis

The synthesis of piperidine derivatives often involves the treatment of substituted benzhydryl chlorides with piperidine followed by N-sulfonation with sulfonyl chlorides . Another approach includes the condensation of piperidine with sulfonyl chlorides in the presence of a base . These methods result in a variety of piperidine sulfonamide derivatives with potential biological activities. The synthesis process is characterized by techniques such as 1H-NMR, IR, and elemental analysis .

Molecular Structure Analysis

The molecular structure of piperidine sulfonamide derivatives is often elucidated using spectroscopic techniques and, in some cases, X-ray crystallography . The piperidine ring typically adopts a chair conformation, and the geometry around the sulfur atom is close to the classic tetrahedral value . The presence of substituents on the piperidine ring and the nature of the sulfonyl group can significantly influence the molecular geometry and, consequently, the biological activity of these compounds .

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives can be influenced by the presence of N-acyl and N-sulfonyl groups. For instance, the anodic methoxylation of piperidine derivatives has been studied, showing that different substituents and reaction conditions can lead to the formation of monomethoxy or dimethoxy products . Additionally, the fission of activated carbon-nitrogen and carbon-sulfur bonds has been explored, with reactions such as the Hoffmann exhaustive methylation of methoiodides and the reaction of phenyl vinyl sulfone with hydroxyl ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine sulfonamide derivatives are closely related to their molecular structure. The introduction of different substituents can lead to variations in properties such as solubility, melting point, and reactivity. These properties are crucial for the biological activity of the compounds, as they can affect the interaction with biological targets and the overall pharmacokinetic profile .

Aplicaciones Científicas De Investigación

Synthesis and Structural Insights

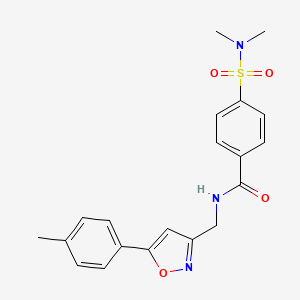

Activated Nitriles in Heterocyclic Chemistry : Novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety were prepared using a similar starting material. Some of these compounds showed antimicrobial activity (Ammar et al., 2004).

Synthesis and Photophysical Properties : The study synthesized 4-arylpyridines, including methoxy-substituted compounds, highlighting their fluorescent properties and potential as laser dyes (Kelley et al., 2001).

Biological and Pharmacological Applications

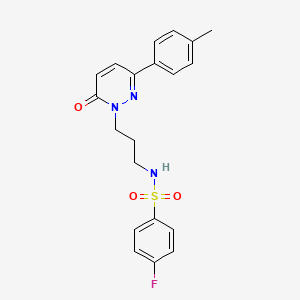

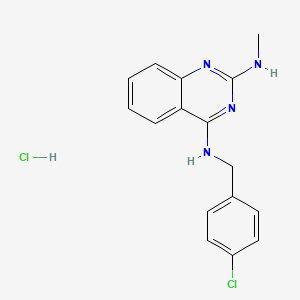

Estrogen Receptor Binding Affinity and Molecular Docking : Compounds with pyrimidine-piperazine-chromene and -quinoline conjugates were synthesized and evaluated against human breast cancer cell lines. Some compounds showed significant anti-proliferative activities and had good binding affinity against Bcl-2 protein (Parveen et al., 2017).

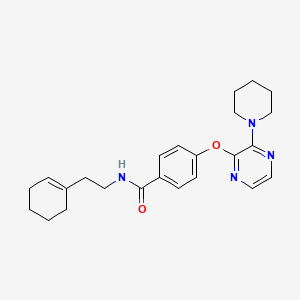

Antimicrobial Activity and Molecular Modeling : Schiff base derivatives were synthesized and showed potent antibacterial and antifungal activity. Molecular modeling studies revealed important hydrogen bindings and hydrophobic interactions (Othman et al., 2019).

Chemical Modifications and Derivatives

Metal-Free Coupling of Saturated Heterocyclic Sulfonylhydrazones : This research presented a procedure for metal-free coupling of saturated heterocyclic sulfonylhydrazones with aryl and heteroaromatic boronic acids, enabling the synthesis of various functionalized bicyclic building blocks (Allwood et al., 2014).

Synthesis of New Propanamide Derivatives as Anticancer Agents : Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated for their anticancer potential, indicating some compounds as strong anticancer agents (Rehman et al., 2018).

Propiedades

IUPAC Name |

4-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-3-yl]oxy-2-methylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4S/c1-13-11-16(6-7-17(13)24-3)26(22,23)21-10-4-5-15(12-21)25-18-8-9-19-14(2)20-18/h6-9,11,15H,4-5,10,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMUUBUBICRUGMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC(C2)OC3=NC(=NC=C3)C)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-3-yl)oxy)-2-methylpyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-{[2,2'-Bifuran]-5-yl}-2-hydroxyethyl)-1-(2-chlorophenyl)urea](/img/structure/B2519340.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2519347.png)

![[4-(Methylthio)phenyl]glyoxylic acid](/img/structure/B2519352.png)

![2,4-dimethyl-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2519354.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-ethoxypropyl)oxamide](/img/structure/B2519359.png)

![3-([1,1'-biphenyl]-4-yl)-2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxopropanenitrile](/img/structure/B2519362.png)